molecular formula C10H6ClNO3 B057476 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid CAS No. 118292-35-6

6-Chloro-2-hydroxy-quinoline-4-carboxylic acid

Cat. No.: B057476
CAS No.: 118292-35-6
M. Wt: 223.61 g/mol
InChI Key: AMYRRFUUZGORKF-UHFFFAOYSA-N
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Description

6-Chloro-2-hydroxy-quinoline-4-carboxylic acid is a quinoline derivative with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a chlorine atom at the 6th position, a hydroxyl group at the 2nd position, and a carboxylic acid group at the 4th position on the quinoline ring. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave-assisted conditions to form quinoline-2,4-dicarboxylic acid . This method is efficient and environmentally friendly, utilizing microwave irradiation to accelerate the reaction.

Another method involves the condensation of anthranilic acid derivatives with β-ketoesters under suitable reaction conditions to form 4-hydroxy quinolines . This reaction typically requires the presence of a catalyst and can be carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of recyclable catalysts and solvent-free reaction conditions are preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-hydroxy-quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline-2,4-dione derivatives, alcohols, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow the compound to form hydrogen bonds with biological macromolecules, influencing their activity. The chlorine atom enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

6-Chloro-2-hydroxy-quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

The unique combination of functional groups in this compound makes it a versatile compound with distinct advantages in various applications.

Properties

IUPAC Name

6-chloro-2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYRRFUUZGORKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32431-30-4
Record name 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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